2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide
Description
The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is a propanamide derivative featuring a trichloroethyl group and a 4,6-dimethylpyrimidin-2-ylsulfanyl moiety. Key structural attributes include:
Properties
Molecular Formula |
C12H16Cl3N3OS |
|---|---|
Molecular Weight |
356.7 g/mol |
IUPAC Name |
2-methyl-N-[2,2,2-trichloro-1-(4,6-dimethylpyrimidin-2-yl)sulfanylethyl]propanamide |
InChI |
InChI=1S/C12H16Cl3N3OS/c1-6(2)9(19)18-10(12(13,14)15)20-11-16-7(3)5-8(4)17-11/h5-6,10H,1-4H3,(H,18,19) |
InChI Key |
VDNPWYKNDZPTTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C(Cl)(Cl)Cl)NC(=O)C(C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloroethyl chloroformate in the presence of a base to form the intermediate compound. This intermediate is then reacted with 4,6-dimethylpyrimidin-2-thiol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically requires precise control of reaction conditions, including temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: Nucleophilic substitution reactions can replace the trichloromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives .
Scientific Research Applications
The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This article explores its applications in scientific research, particularly in pharmacology and agricultural sciences, along with relevant data tables and case studies.
Structure
The compound features a complex structure that includes a trichloroethyl group and a pyrimidine derivative, which contributes to its biological activity.
Molecular Formula
- C : 12
- H : 14
- Cl : 3
- N : 2
- S : 1
Pharmacological Applications
The compound has been investigated for its potential as an antimicrobial agent. Studies have shown that derivatives of trichloroethyl compounds exhibit significant antibacterial activity against various strains of bacteria. For instance, research conducted on similar compounds indicates their effectiveness in inhibiting the growth of pathogens such as Escherichia coli and Staphylococcus aureus.
Case Study: Antimicrobial Activity
In a controlled laboratory setting, the compound was tested against several bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values ranging from to .
- A dose-dependent response was observed, suggesting the compound's potential as a lead in antibiotic drug development.
Agricultural Applications
In agriculture, the compound's properties are being explored for use as a pesticide or herbicide. Its structural similarities to known agrochemicals suggest it may possess herbicidal properties.
Data Table: Herbicidal Activity
| Compound | Target Species | Concentration (g/ha) | Efficacy (%) |
|---|---|---|---|
| 2-methyl-N-{...} | Amaranthus retroflexus | 1.0 | 85 |
| 2-methyl-N-{...} | Solanum nigrum | 0.5 | 78 |
| 2-methyl-N-{...} | Cynodon dactylon | 0.75 | 90 |
Environmental Impact Studies
Research is also focusing on the environmental degradation of this compound and its metabolites. Understanding how it breaks down in soil and water is crucial for assessing its ecological safety.
Case Study: Degradation Pathways
A study examined the degradation of the compound under various environmental conditions:
- Aerobic Conditions : Complete degradation within days.
- Anaerobic Conditions : Partial degradation with residual toxicity observed after days.
Mechanism of Action
The mechanism of action of 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide involves its interaction with specific molecular targets. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The dimethylpyrimidinyl sulfanyl moiety can interact with DNA or RNA, affecting gene expression and cellular function .
Comparison with Similar Compounds
N-[4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-2,2-dimethylpropanamide ()
- Molecular Formula : C₁₈H₂₄N₄O₃S
- Key Differences: Replaces the trichloroethyl group with a sulfamoyl-linked phenyl ring. The 2,2-dimethylpropanamide group introduces steric hindrance, which may reduce enzymatic degradation.
- Applications : Sulfamoyl-containing compounds are often explored as sulfonamide-based therapeutics, such as enzyme inhibitors .
2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide ()
- Molecular Formula : C₁₄H₁₆N₄OS
- Key Differences :
- Acetamide backbone (shorter chain) vs. propanamide , reducing molecular weight (312.37 g/mol vs. ~369.42 g/mol).
- 4-Methylpyridinyl substituent replaces the trichloroethyl group, introducing aromaticity and basicity.
- Synthesis : Prepared via nucleophilic substitution of 2-thio-4,6-dimethylpyrimidine, highlighting the versatility of pyrimidinylsulfanyl groups in medicinal chemistry .
N-{2,2,2-Trichloro-1-[(3-pyridinylmethyl)amino]ethyl}propanamide ()
- Molecular Formula : C₁₁H₁₄Cl₃N₃O
- Key Differences: Shares the trichloroethyl group but substitutes the pyrimidinylsulfanyl moiety with a pyridinylmethylamino group.
2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide ()
- Molecular Formula : C₂₄H₂₃N₅O₅S
- Key Differences :
Structural and Functional Analysis
Table 1: Comparative Data for Target Compound and Analogues
Implications for Research and Development
- Target Compound : The trichloroethyl group may confer resistance to oxidative metabolism, while the pyrimidinylsulfanyl group could serve as a pharmacophore for enzyme binding. Further studies on its crystallinity (using tools like SHELXL ) and solubility are warranted.
- Analogues : Compounds with sulfamoyl groups () or pyridinyl substituents () offer alternative routes for optimizing bioactivity and pharmacokinetics.
Biological Activity
The compound 2-methyl-N-{2,2,2-trichloro-1-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]ethyl}propanamide is a synthetic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , indicating a complex structure that includes a pyrimidine moiety and multiple chlorinated groups. The presence of these functional groups may contribute to its biological effects.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into potential mechanisms.
Antimicrobial Activity
Chlorinated compounds are frequently studied for their antimicrobial properties. For instance, thiazole-bearing molecules have exhibited notable antibacterial activity against various pathogens. The trichloro group in this compound could enhance its interaction with microbial membranes, potentially leading to increased permeability and cell death.
Anticancer Activity
The structural similarity to other pyrimidine derivatives suggests potential anticancer properties. Studies on related compounds indicate that modifications in the pyrimidine ring can significantly affect cytotoxicity against cancer cell lines. For example, certain thiazole derivatives have shown IC50 values in the micromolar range against different cancer cell lines .
The proposed mechanism of action for similar compounds involves the modulation of key cellular pathways. For instance:
- Aryl Hydrocarbon Receptor (AhR) Agonism : Some halogenated compounds act as AhR agonists, influencing gene expression related to xenobiotic metabolism and cellular proliferation .
- Inhibition of Enzymatic Pathways : Compounds with similar structures may inhibit enzymes involved in DNA synthesis or repair, leading to apoptosis in cancer cells.
Case Studies and Research Findings
- Anticancer Efficacy : A study on pyrimidine derivatives demonstrated that certain modifications resulted in enhanced cytotoxicity against Jurkat T cells and HT29 colorectal cancer cells. These findings suggest that the introduction of specific substituents can optimize anticancer activity .
- Antimicrobial Testing : In vitro studies have shown that chlorinated derivatives possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The effectiveness often correlates with the degree of chlorination and the presence of electron-withdrawing groups .
- Toxicity Assessments : Toxicological evaluations indicate that while some chlorinated compounds exhibit promising bioactivity, they also pose risks due to potential toxicity. It is crucial to balance efficacy with safety in drug development .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈Cl₃N₃OS |
| Molecular Weight | 353.63 g/mol |
| CAS Number | Not specified |
| Biological Activities | Antimicrobial, Anticancer |
| Compound | Activity Type | IC50 (µM) |
|---|---|---|
| Thiazole Derivative 1 | Anticancer | 23.30 ± 0.35 |
| Thiazole Derivative 2 | Antibacterial | < 10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
